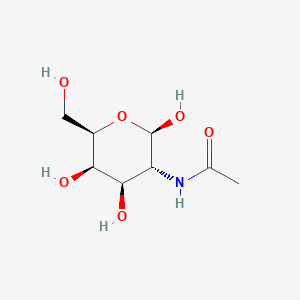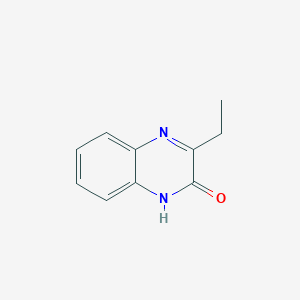
3-乙基喹喔啉-2(1H)-酮
描述
3-Ethylquinoxalin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.20 g/mol . The compound is also known by several synonyms, including 3-Ethyl-1,2-dihydroquinoxalin-2-one and 3-Ethyl-1H-quinoxalin-2-one .
Synthesis Analysis
A new and effective procedure was developed for the synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl 2-oxobutanoate . The latter was prepared by the Grignard reaction of diethyl oxalate with ethylmagnesium bromide or iodide .Molecular Structure Analysis
The molecular structure of 3-Ethylquinoxalin-2(1H)-one includes a total of 24 bonds, 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 imine (aliphatic) .Chemical Reactions Analysis
The ethyl group in 3-ethylquinoxalin-2(1H)-one can readily be converted into various functional groups: α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl . The reaction of 3-(bromoacetyl)quinoxalin-2(1H)-one with thiourea and hydrazine-1,2-dicarbothioamide gives the corresponding 3-(2-amino-4-thiazolyl) derivatives .Physical And Chemical Properties Analysis
3-Ethylquinoxalin-2(1H)-one has a topological polar surface area of 41.5 Ų, a heavy atom count of 13, and a complexity of 247 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .科学研究应用
Pharmaceutical Testing
“3-Ethylquinoxalin-2-amine”, a compound closely related to “3-Ethylquinoxalin-2(1H)-one”, is used in pharmaceutical testing .
Biological Activities
3,4-Dihydroquinoxalin-2-ones, a class of compounds that includes “3-Ethyl-1,2-dihydroquinoxalin-2-one”, have been studied for their biological activities . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Soluble Guanylyl Cyclase (sGC) Activators
New 3,4-dihydroquinoxalin-2(1H)-one derivatives have been designed, synthesized, and biologically evaluated as potential heme-independent activators of soluble guanylate cyclase (sGC) . This research could lead to the development of new drugs for treating diseases related to the sGC pathway.
D-Amino Acid Oxidase (DAAO) Inhibitors
Quinoxaline-2,3-diones, which include “3-Ethyl-1,2-dihydroquinoxalin-2-one”, have been studied as potential D-amino acid oxidase (DAAO) inhibitors . DAAO is an enzyme that is involved in the metabolism of D-amino acids, and its inhibition could have therapeutic applications in diseases such as schizophrenia and amyotrophic lateral sclerosis.
Anti-HIV Drug Candidates
Compounds similar to “3-Ethyl-1,2-dihydroquinoxalin-2-one” have been studied as potential anti-HIV drug candidates . These studies have combined features from two potent anti-HIV drug candidates to study the structure-activity relationship (SAR) of hybrid structures .
Chemical Versatility
The dihydroquinoxalin-2-ones, including “3-Ethyl-1,2-dihydroquinoxalin-2-one”, are chemically versatile . Multiple diversification strategies can be employed to produce a broad range of substitution patterns, making them valuable for various chemical syntheses .
未来方向
The photophysical properties of quinoxalin-2(1H)-ones, including 3-Ethylquinoxalin-2(1H)-one, have long been neglected, particularly compared with those of coumarins, their oxygenated counterparts . Future research could focus on these properties and their potential applications, including chemosensing and biosensing .
属性
IUPAC Name |
3-ethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGIZOIMSCJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344853 | |
| Record name | 3-Ethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Ethylquinoxalin-2(1H)-one | |
CAS RN |
13297-35-3 | |
| Record name | 3-Ethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Ethylquinoxalin-2(1H)-one in organic synthesis?
A: 3-Ethylquinoxalin-2(1H)-one represents a valuable building block in organic synthesis, particularly for constructing diverse quinoxaline derivatives. Its significance stems from the readily modifiable ethyl group at the 3-position. This allows for the introduction of various functional groups, opening avenues for creating a wide range of structurally diverse compounds. []
Q2: What is a novel and efficient method for synthesizing 3-Ethylquinoxalin-2(1H)-one?
A: A recent study details a new and efficient method for synthesizing 3-Ethylquinoxalin-2(1H)-one. [] The process involves reacting o-phenylenediamine with ethyl 2-oxobutanoate. The ethyl 2-oxobutanoate itself is derived from a Grignard reaction involving diethyl oxalate and either ethylmagnesium bromide or ethylmagnesium iodide. []
Q3: How can the ethyl group in 3-Ethylquinoxalin-2(1H)-one be functionalized?
A: The ethyl group of 3-Ethylquinoxalin-2(1H)-one demonstrates remarkable versatility in its transformation into various functional groups. These include, but are not limited to, α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl. [] This functionalization significantly expands the structural diversity achievable from this core molecule.
Q4: Can you elaborate on the utility of 3-(bromoacetyl)quinoxalin-2(1H)-one derived from 3-Ethylquinoxalin-2(1H)-one?
A: 3-(bromoacetyl)quinoxalin-2(1H)-one, derived from 3-Ethylquinoxalin-2(1H)-one, serves as a crucial intermediate. Reacting it with either thiourea or hydrazine-1,2-dicarbothioamide leads to the formation of corresponding 3-(2-amino-4-thiazolyl) derivatives. [] These derivatives hold potential for various applications in medicinal chemistry and material science.
Q5: Why is the development of synthetic routes for 3-Ethylquinoxalin-2(1H)-one preferred over 3-(α-chlorobenzyl)quinoxalin-2(1H)-one, especially when the latter is known to be a versatile precursor for diverse fused quinoxaline derivatives?
A: While 3-(α-chlorobenzyl)quinoxalin-2(1H)-one has proven useful in synthesizing fused quinoxaline derivatives, substituting the phenyl group with a methyl group, as seen in 3-Ethylquinoxalin-2(1H)-one, offers significant advantages. [] The α-chloroethyl fragment in 3-Ethylquinoxalin-2(1H)-one is more amenable to transformation into various functional groups, significantly broadening its synthetic utility compared to the 3-(α-chlorobenzyl) analogue. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



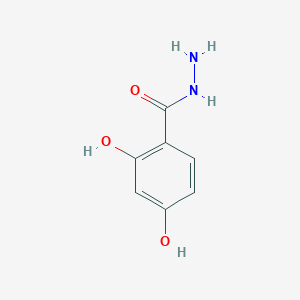
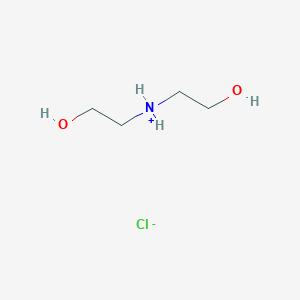
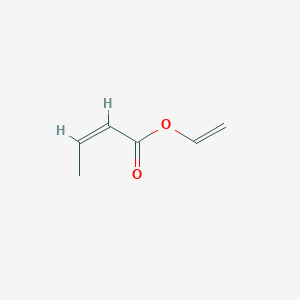
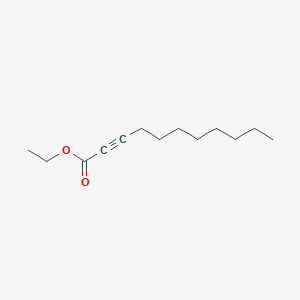

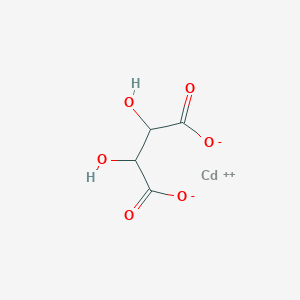
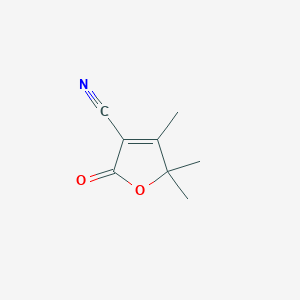
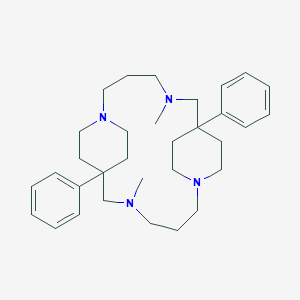

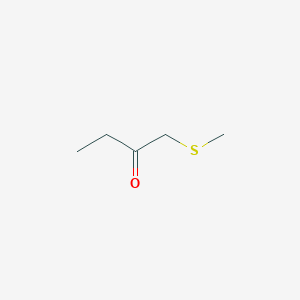

![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
